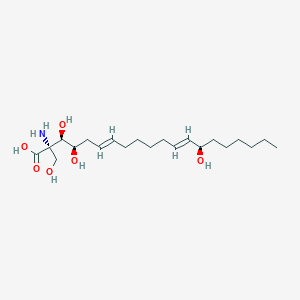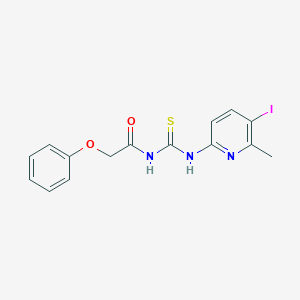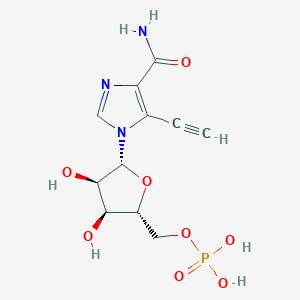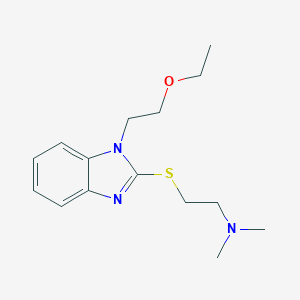![molecular formula C19H22N2O2 B238233 N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide, also known as IB-DNQ, is a chemical compound that has gained attention in the field of scientific research due to its various potential applications. It is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and biochemical effects have been studied extensively. IB-DNQ has been found to have several advantages and limitations for use in laboratory experiments, and there are several future directions for research in this area.
Wirkmechanismus
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide exerts its effects through a mechanism that involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. This compound has been found to be particularly effective in inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. These effects have potential implications for cancer treatment and drug development.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized in high yields. Additionally, its mechanism of action is well-understood, making it a useful tool for studying cellular processes. However, this compound also has some limitations. Its effects are dependent on exposure to light, which can be difficult to control in some experimental settings. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide. One area of interest is the development of new photosensitizers for use in photodynamic therapy. This compound has shown promise in this area, but there is still much to be learned about its properties and potential applications. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on cellular processes. Finally, there is potential for this compound to be used in drug discovery and development, and further research in this area could lead to the development of new therapeutic agents.
Synthesemethoden
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride. The resulting intermediate is then reacted with isobutyric anhydride to yield this compound. This method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has been found to have several potential applications in scientific research. It has been studied for its properties as a photosensitizer, which can be used in photodynamic therapy for cancer treatment. It has also been found to have potential as a fluorescent probe for imaging biological systems. Additionally, this compound has been studied for its ability to inhibit the activity of certain enzymes, which could be useful in drug discovery and development.
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3,4-dimethyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-7-9-17(10-8-16)21-19(23)15-6-5-13(3)14(4)11-15/h5-12H,1-4H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
RVGCQJJNRRNAHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)



![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)